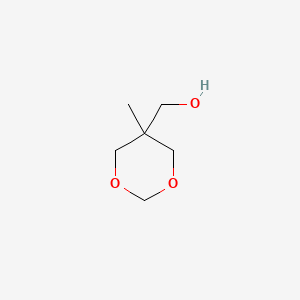
5-Hydroxymethyl-5-methyl-1,3-dioxane
Overview
Description
5-Hydroxymethyl-5-methyl-1,3-dioxane is a chemical compound with the molecular formula C6H12O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 5-Hydroxymethyl-5-methyl-1,3-dioxane involves various methods. One method involves the use of 5-amino-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane and KH2PO4 in water, to which a solution of NaIO4 is added dropwise . Another method involves the use of 1,3-bis (trimethylsiloxy)propane (BTSP) and a catalytic amount of iodine under essentially neutral aprotic condition .Molecular Structure Analysis
The molecular structure of 5-Hydroxymethyl-5-methyl-1,3-dioxane has been analyzed using computer simulations of conformational transformations in the gas phase, as well as in mixtures with chloroform, DMSO, benzene, and water .Chemical Reactions Analysis
The chemical reactions involving 5-Hydroxymethyl-5-methyl-1,3-dioxane have been studied. For instance, computer simulations of conformational transformations of this compound in the gas phase, as well as in mixtures with chloroform, DMSO, benzene, and water, have been performed .Physical And Chemical Properties Analysis
5-Hydroxymethyl-5-methyl-1,3-dioxane is a viscous liquid . It has a molecular weight of 132.16 g/mol . The compound has a refractive index of 1.4565 to 1.4585 at 20°C, 589nm . Its density is 1.12g/mL .Scientific Research Applications
Conformational Studies
- Chair Conformation Analysis : 5,5-disubstituted 2,2-dimethyl-1,3-dioxanes, including derivatives of 5-hydroxymethyl-1,3-dioxane, primarily exist in a chair conformation with an axial orientation of nitrogen-containing substituents. This conformational preference is influenced by the nature of substituents attached to the C(5) atom, indicating the stability of chair conformation or rapid inversion at room temperature (Kraiz, 1985).
Synthesis and Reactivity
- Synthesis of Derivatives : 5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxane, a derivative, was synthesized showing the impact of catalysts, reactant dosage, and solvent on yield, indicating the substance's synthetic versatility (Teng Da-wei, 2013).
- Hydrolysis of Ester Derivatives : 5-Alkyl-2-methyl-2-carbomethoxy-1,3-dioxanes exhibit selective hydrolysis, with faster rates for trans-isomers than cis-isomers. This finding is crucial for understanding the conformational behavior and chemical reactivity of such compounds (Harabe, Matsumoto, & Shioiri, 2007).
Surface Properties
- Anionic Surfactants Synthesis : The study of sodium carboxylates of cis-1,3-dioxane derivatives, including 2-n-alkyl-5-carboxy-5-methyl-1,3-dioxanes, reveals their potential in surfactant applications. Their synthesis, purity, configuration, and surface properties, such as critical micelle concentration, were analyzed (Piasecki, Burczyk, & Ruchala, 1998).
Conformational Behavior
- Axial Behavior of Substituents : The axial preference of halomethyl groups in 1,3-dioxanes, including 5-hydroxymethyl derivatives, is attributed to non-bonded electrostatic attraction, offering insights into the conformational behavior of such groups (Borremans & Anteunis, 2010).
Safety And Hazards
properties
IUPAC Name |
(5-methyl-1,3-dioxan-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2-7)3-8-5-9-4-6/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDDZTGNCUMJHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCOC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149920 | |
| Record name | m-Dioxane-5-methanol, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxymethyl-5-methyl-1,3-dioxane | |
CAS RN |
1121-97-7 | |
| Record name | 5-Methyl-1,3-dioxane-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1,3-dioxane-5-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxymethyl-5-methyl-1,3-dioxane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-Dioxane-5-methanol, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXYMETHYL-5-METHYL-1,3-DIOXANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-1,3-DIOXANE-5-METHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MS07786ZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



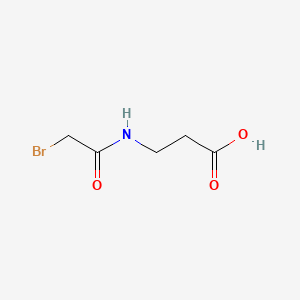
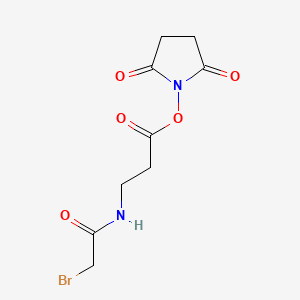
![3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one](/img/structure/B1664582.png)
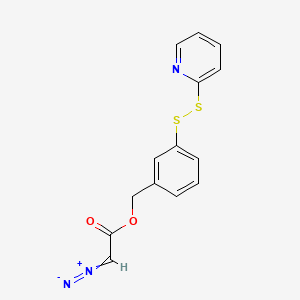
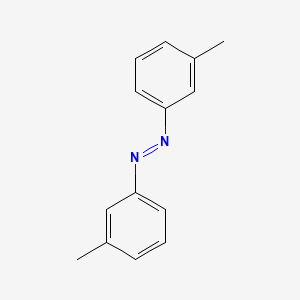
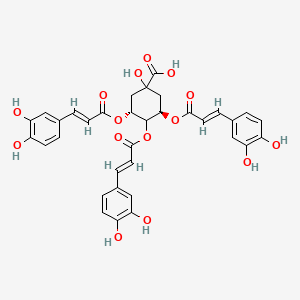
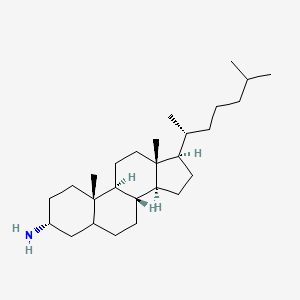
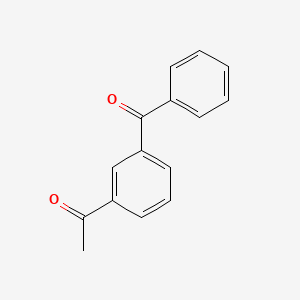
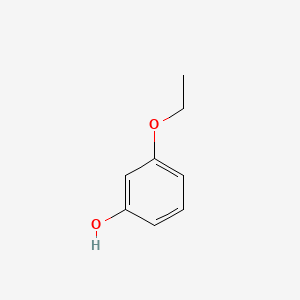
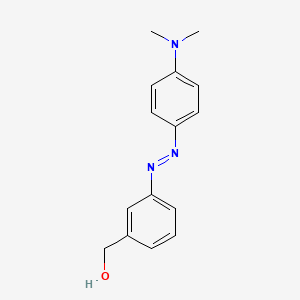
![N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B1664599.png)
![2-[4-(3-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol](/img/structure/B1664601.png)
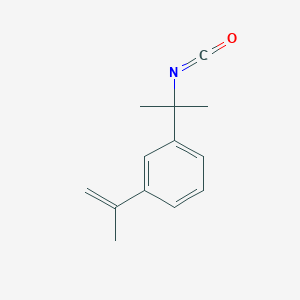
![1-(4-Amino-2-(ethoxymethyl)-6,7,8,9-tetrahydro-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol](/img/structure/B1664603.png)